![molecular formula C18H21NO5 B5568594 4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5568594.png)

4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex molecules like 4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol likely involves multi-step synthetic strategies. These can include the formation of the furan ring, introduction of the phenoxymethyl group, and the construction of the oxazepane ring. For instance, compounds based on furan derivatives can be synthesized through various methods including the cyclization reactions of appropriate precursors under controlled conditions (Cecchi et al., 2006).

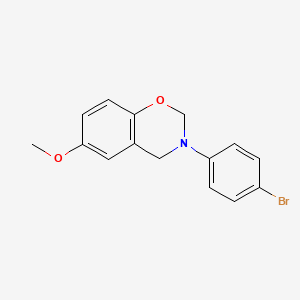

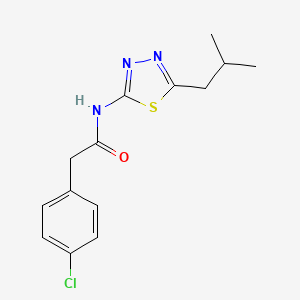

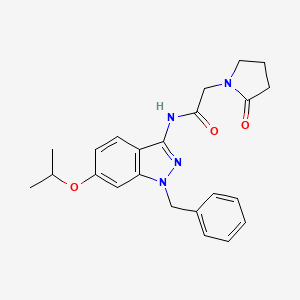

Molecular Structure Analysis

The molecular structure of such a compound involves analyzing its functional groups, stereochemistry, and overall molecular geometry. Techniques such as NMR spectroscopy, X-ray crystallography, and molecular modeling are crucial for such analyses. For example, compounds with similar structures have been characterized by multinuclear NMR spectroscopy and single crystal X-ray diffraction to confirm their molecular frameworks (Qiong Yu et al., 2017).

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Furan derivatives have been studied for their antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases. A study by Point et al. (1998) synthesized furan derivatives and tested their efficacy in scavenging the superoxide anion, with specific derivatives showing significant protective effects against reperfusion injury. This indicates potential for furan-containing compounds in therapeutic applications targeting oxidative stress (Point et al., 1998).

Synthesis of Metabolites

Research on the synthesis of metabolites of pharmaceutical compounds, such as the vasopressin V2 receptor antagonist OPC-31260, involves complex organic synthesis techniques including lipase-catalyzed transesterification. These studies highlight the importance of furan and related compounds in synthesizing metabolites for pharmacological studies, pointing to potential uses of 4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol in drug development and metabolic studies (Matsubara et al., 2000).

Mechanistic Studies in Organic Reactions

Compounds featuring furan rings are also pivotal in mechanistic studies within organic chemistry. For example, McCallum et al. (1988) explored the reaction of chromium carbene complexes with acetylenes, leading to the formation of furan and phenol products. Such studies contribute to a deeper understanding of reaction mechanisms and the development of novel synthetic methodologies, suggesting potential research applications for structurally related compounds in exploring reaction pathways and synthesizing new materials (McCallum et al., 1988).

Biobased Polyesters

The enzymatic synthesis of biobased polyesters using furan derivatives, such as 2,5-bis(hydroxymethyl)furan, illustrates the material science applications of furan-containing compounds. These polyesters, synthesized using Candida antarctica Lipase B, highlight the potential of furan derivatives in creating environmentally friendly materials with desirable physical properties (Jiang et al., 2014).

Catalytic Reduction of Biomass-Derived Compounds

Research by Nakagawa et al. (2013) on the catalytic reduction of biomass-derived furanic compounds with hydrogen further underscores the relevance of furan derivatives in renewable energy and green chemistry. This work demonstrates the utility of furan derivatives in converting biomass into valuable chemicals and fuels, showcasing a potential area of application for related compounds in sustainable technologies (Nakagawa et al., 2013).

Eigenschaften

IUPAC Name |

(6-hydroxy-1,4-oxazepan-4-yl)-[3-methyl-5-(phenoxymethyl)furan-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-13-9-16(12-23-15-5-3-2-4-6-15)24-17(13)18(21)19-7-8-22-11-14(20)10-19/h2-6,9,14,20H,7-8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRQMASRVPCEAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)COC2=CC=CC=C2)C(=O)N3CCOCC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5568525.png)

![1-tert-butyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5568538.png)

![6-methoxy-N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5568552.png)

![4-[(4-methoxyphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B5568562.png)

![3-[(2,4-dichlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5568581.png)

![2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)

![4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5568603.png)